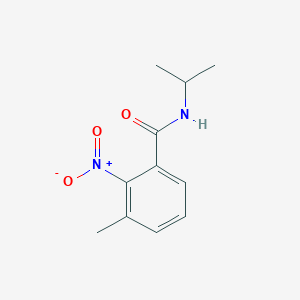

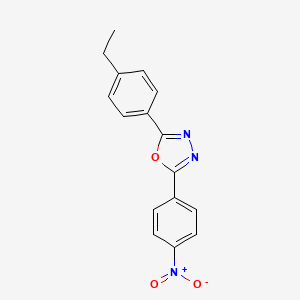

N-isopropyl-3-methyl-2-nitrobenzamide

説明

N-Isopropyl-3-methyl-2-nitrobenzamide, also known as IMI (Iminoctadine methylate), is a synthetic organic compound that belongs to the family of nitroanilines. It is a broad-spectrum fungicide that is widely used in agriculture to control various fungal diseases in crops. The compound is highly effective against several fungal pathogens, including powdery mildew, rust, and scab.

作用機序

N-isopropyl-3-methyl-2-nitrobenzamide works by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. This inhibition leads to the disruption of membrane integrity, causing cell death and preventing fungal growth.

Biochemical and Physiological Effects:

N-isopropyl-3-methyl-2-nitrobenzamide has been shown to have no significant effects on the biochemical and physiological processes of plants. However, it has been found to have some toxic effects on aquatic organisms, such as fish and shrimp.

実験室実験の利点と制限

N-isopropyl-3-methyl-2-nitrobenzamide is a highly effective fungicide that can be used to control various fungal pathogens in crops. It is easy to handle and has a relatively low toxicity profile. However, its use is restricted in some countries due to its potential environmental impact.

将来の方向性

There is a need for further research on the environmental impact of N-isopropyl-3-methyl-2-nitrobenzamide and its potential effects on non-target organisms. Additionally, there is a need for the development of more effective and environmentally friendly alternatives to N-isopropyl-3-methyl-2-nitrobenzamide for the control of fungal diseases in crops.

科学的研究の応用

N-isopropyl-3-methyl-2-nitrobenzamide has been extensively studied for its antifungal properties and has been found to be highly effective against a wide range of fungal pathogens. It has been used in various agricultural applications, including the protection of crops, fruits, and vegetables from fungal infections.

特性

IUPAC Name |

3-methyl-2-nitro-N-propan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-7(2)12-11(14)9-6-4-5-8(3)10(9)13(15)16/h4-7H,1-3H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNZJTSGMNMHUOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)NC(C)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-(tert-butylamino)-6-(diethylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5824227.png)

![1-[5,7-dimethyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5824237.png)

![N-(2-cyanophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5824279.png)

![3-[(4-methoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5824293.png)

![1-[3-(benzyloxy)-4-methoxybenzyl]-4-ethylpiperazine](/img/structure/B5824297.png)

![N-{4-[N-(1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B5824313.png)

![N-(4-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5824328.png)

![N-allyl-2-(4-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5824331.png)